molecular formula C19H14N6O2S B2711778 (2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327316-02-8

(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2711778
CAS No.: 1327316-02-8
M. Wt: 390.42
InChI Key: PMPDMTQLFPLNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone ( 1327316-02-8) is a synthetic heterocyclic compound with a molecular formula of C19H14N6O2S and a molecular weight of 390.42 g/mol . This complex molecule is built on an azetidine scaffold and incorporates multiple privileged structures in medicinal chemistry, including a 2-phenylthiazole and a 1,2,4-oxadiazole moiety linked to a pyrimidine ring . The 1,2,4-oxadiazole unit is a well-known bioisostere for ester and amide functional groups, often employed in drug discovery to improve metabolic stability and pharmacokinetic properties of lead compounds . Heterocycles containing the 1,2,4-oxadiazole motif have been extensively investigated and are found in compounds with a wide spectrum of biological activities, such as anticancer, antiviral, antibacterial, and anti-inflammatory effects . Furthermore, several commercially available drugs, including the cough suppressant Oxolamine and the antiviral Pleconaril, feature the 1,2,4-oxadiazole ring, underscoring its therapeutic relevance . The specific combination of heterocycles in this molecule makes it a valuable chemical tool for researchers exploring new chemical space in medicinal chemistry programs, high-throughput screening, and the development of novel biologically active agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2S/c26-19(14-11-28-18(22-14)12-5-2-1-3-6-12)25-9-13(10-25)17-23-16(24-27-17)15-20-7-4-8-21-15/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPDMTQLFPLNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications, particularly in oncology and cell proliferation disorders. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure combining thiazole, pyrimidine, and oxadiazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

C19H17N5OS\text{C}_{19}\text{H}_{17}\text{N}_5\text{OS}

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific protein kinases. For instance, the compound is hypothesized to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play crucial roles in cell cycle regulation and cancer proliferation .

Antitumor Activity

The compound has shown significant promise as an antitumor agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa1.61
MCF71.98
HT-2923.30

These results suggest that the presence of the thiazole and pyrimidine rings is critical for enhancing the cytotoxic potency of the compound.

Inhibition of Cell Proliferation

The compound has been evaluated for its ability to inhibit cell proliferation in various assays. It was found to significantly reduce the proliferation rate of cancer cells by inducing apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and pyrimidine rings can greatly influence biological activity. For example, substituents that enhance electron density on aromatic rings tend to increase cytotoxicity. Compounds with halogen substitutions have shown particularly high activity due to their ability to stabilize interactions with target proteins .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, a series of thiazole-pyrimidine derivatives were synthesized and tested for anticancer activity. The results indicated that compounds similar to our target compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

A mechanistic study highlighted the role of the compound in modulating cell cycle checkpoints. The compound was shown to downregulate cyclin D1 levels and upregulate p21 expression in treated cancer cells, leading to cell cycle arrest at the G1 phase .

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis
The compound serves as a crucial building block in organic synthesis. Its unique structure enables the development of more complex molecules through various chemical reactions. For instance, it can be utilized in the synthesis of thiazole and oxadiazole derivatives, which are known for their biological activities .

Synthetic Routes
The synthesis of (2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring via Hantzsch thiazole synthesis.
  • Introduction of the phenyl group through Suzuki coupling.
  • Synthesis of the piperazine ring by reacting ethylenediamine with dihalides.
  • Coupling with pyrimidine using nucleophilic substitution reactions .

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, potentially interacting with various biological targets. Its structural characteristics suggest that it could inhibit enzymes involved in critical pathways, making it a candidate for drug development .

Anticancer Potential
Preclinical studies have shown promise for this compound as a therapeutic agent against cancer. The compound's ability to inhibit specific enzymes related to cell proliferation positions it as a potential anticancer drug .

Neurological Disorders
The compound is also being investigated for its effects on neurological disorders. Its mechanism of action may involve modulation of neurotransmitter pathways or inhibition of neurotoxic enzymes .

Medicinal Applications

Therapeutic Agent Development
Due to its biological properties, this compound is being explored for the development of new therapeutic agents targeting various diseases. Its versatility allows it to be modified to enhance efficacy and reduce side effects .

Industrial Applications

Material Development
In industrial settings, this compound can be utilized in the synthesis of new materials. Its stability and reactivity make it suitable for creating valuable chemical precursors and novel compounds with specific properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogues include derivatives of 1,2,4-oxadiazoles, thiazoles, and azetidines. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents/Modifications Notable Properties References
Target Compound Thiazole + 1,2,4-oxadiazole + azetidine Pyrimidin-2-yl on oxadiazole; phenyl on thiazole High rigidity (azetidine); dual heteroaromatic cores
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione 1,3,4-oxadiazole Pyrimidin-2-ylthio group; sulfur at position 2 Enhanced electrophilicity due to thione group
6-Arylidene-2-phenyl-tetrahydrothiazolo-triazolones Thiazolo-triazolone fused system Arylidene groups; phenyl on thiazole Planar structure with hydrogen-bonding capability
(3-Hydroxyquinoxalin-2-yl)-1,3,4-triazol-4-yl)(phenyl)methanone Quinoxaline + triazole + benzamide Hydroxyquinoxaline; benzamide linker Extended π-conjugation; potential kinase inhibition

Electronic and Steric Effects

  • 1,2,4-Oxadiazole vs.
  • Azetidine Ring : The four-membered azetidine introduces steric constraints and conformational rigidity, unlike larger rings (e.g., piperidine) in analogues, which may enhance target selectivity .
  • Pyrimidinyl Substituents : The pyrimidin-2-yl group on the oxadiazole (vs. pyrimidin-2-ylthio in ) eliminates sulfur-mediated toxicity risks while retaining π-stacking interactions .

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, structural parallels suggest:

  • Antimicrobial Activity : Thiazole-oxadiazole hybrids () often exhibit antibacterial/fungal properties due to heterocycle-mediated membrane disruption .

Q & A

Q. Q: What are the optimal synthetic routes for preparing (2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

A: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Thiazole Formation: React 2-phenylthiazole precursors (e.g., via Hantzsch thiazole synthesis) with ketone intermediates under reflux in acetic acid (4–6 hours, ~80–100°C) .
  • Azetidine-Oxadiazole Coupling: Use cyclodehydration of amidoximes (e.g., pyrimidine-2-carboxamidoxime) with azetidine carboxylic acid derivatives in ethanol/water mixtures under basic conditions (NaOH) to form the 1,2,4-oxadiazole ring .
  • Final Methanone Linkage: Couple the thiazole and azetidine-oxadiazole moieties via a Friedel-Crafts acylation or nucleophilic substitution, monitored by TLC and purified via recrystallization (ethanol/DMF) .

Advanced Synthesis

Q. Q: How can regioselectivity challenges during oxadiazole ring formation be addressed?

A: Regioselectivity in 1,2,4-oxadiazole synthesis depends on:

  • Precursor Design: Use tert-butyloxycarbonyl (Boc)-protected azetidine intermediates to direct cyclization toward the desired 3-position .
  • Reagent Control: Employ trifluoroacetic anhydride (TFAA) or carbodiimides (e.g., DCC) to favor 1,3-dipolar cycloaddition over competing pathways .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction specificity compared to protic solvents like ethanol .

Basic Characterization

Q. Q: What analytical methods are recommended for confirming the compound’s structure?

A:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for thiazole/pyrimidine) and carbonyl signals (δ 160–180 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (MW ~435 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 1250–1350 cm⁻¹ (C-N/C-O in oxadiazole) .

Advanced Characterization

Q. Q: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

A:

  • Crystal Growth: Recrystallize the compound from DMF/ethanol (1:1) under slow evaporation to obtain single crystals .
  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction, targeting R-factor < 5% .
  • Density Functional Theory (DFT): Compare experimental bond lengths/angles with computational models to validate stereochemistry .

Biological Screening

Q. Q: What in vitro assays are suitable for initial bioactivity profiling?

A:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC₅₀ determination) .
  • Cytotoxicity: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (48–72 hours, 10–100 µM dose range) .
  • Solubility: Use shake-flask method in PBS (pH 7.4) with HPLC quantification to assess bioavailability .

Structure-Activity Relationship (SAR)

Q. Q: How can substituent modifications enhance target affinity?

A:

  • Pyrimidine Optimization: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrimidine 5-position to improve π-stacking with kinase ATP pockets .
  • Azetidine Flexibility: Replace azetidine with pyrrolidine to evaluate steric effects on binding .
  • Thiazole Substitution: Replace phenyl with thiophene to probe hydrophobic interactions .

Stability and Degradation

Q. Q: What methodologies assess hydrolytic stability under physiological conditions?

A:

  • Forced Degradation: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via HPLC-PDA .
  • Light/Heat Stress: Expose to 40–60°C or UV light (254 nm) to identify photolytic byproducts .
  • Mass Balance Studies: Quantify intact compound and degradants using LC-MS/MS .

Data Contradictions

Q. Q: How to resolve discrepancies in reported bioactivity across studies?

A:

  • Replicate Under Standardized Conditions: Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and assay temperature .
  • Dose-Response Curves: Use 8–10 concentration points to improve IC₅₀ accuracy .
  • Orthogonal Assays: Validate kinase inhibition with Western blotting (phosphorylation status) alongside enzymatic assays .

Mechanistic Studies

Q. Q: What techniques elucidate the compound’s mode of action in kinase inhibition?

A:

  • Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to predict binding poses .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to confirm competitive inhibition .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Scale-Up Challenges

Q. Q: What pitfalls arise during gram-scale synthesis, and how are they mitigated?

A:

  • Exothermic Reactions: Use jacketed reactors with controlled cooling during cyclization steps to prevent runaway reactions .
  • Purification: Replace column chromatography with fractional crystallization (hexane/ethyl acetate) for cost-effective scale-up .
  • Byproduct Formation: Monitor intermediates via inline FTIR to minimize over-reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.